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Anwendungs- und Protokollleitfaden

Thema: Derivatisierung des Morpholinrings für Struktur-Aktivitäts-Beziehungsstudien (SAR)

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung: Dieser Leitfaden bietet eine detaillierte technische Übersicht und

praxiserprobte Protokolle für die chemische Derivatisierung des Morpholinrings, einem

entscheidenden Schritt in der modernen medizinischen Chemie zur Durchführung von Struktur-

Aktivitäts-Beziehungsstudien (SAR). Als privilegierte Struktur in der Arzneimittelentwicklung

bietet der Morpholinring zahlreiche Möglichkeiten zur Funktionalisierung, die es

Wissenschaftlern ermöglichen, die pharmakokinetischen und pharmakodynamischen Profile

von Leitverbindungen systematisch zu optimieren.[1][2][3] Dieser Leitfaden erläutert die

strategische Logik hinter den wichtigsten Derivatisierungsansätzen am Stickstoff- und an den

Kohlenstoffatomen des Rings, liefert validierte, schrittweise Protokolle für Schlüsselreaktionen

und präsentiert quantitative SAR-Daten, um die Auswirkungen dieser Modifikationen zu

veranschaulichen.

Einleitung: Die zentrale Rolle des Morpholinrings in
der medizinischen Chemie
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Der Morpholinring, ein sechsgliedriger Heterozyklus, der sowohl ein Stickstoff- als auch ein

Sauerstoffatom enthält, ist ein allgegenwärtiges Strukturelement in einer Vielzahl von

zugelassenen und experimentellen Medikamenten.[2][4] Seine Beliebtheit beruht auf seinen

vorteilhaften physikochemischen Eigenschaften: Der Morpholin-Sauerstoff kann als

Wasserstoffbrückenakzeptor fungieren, während der gesamte Ring die wässrige Löslichkeit

verbessern und als metabolisch stabiler Ersatz für anfälligere Ringe dienen kann.[5] Die

Fähigkeit, die Potenz eines Moleküls durch molekulare Wechselwirkungen mit dem Zielprotein

(z. B. Kinasen) zu verbessern oder die pharmakokinetischen Eigenschaften zu modulieren, hat

medizinische Chemiker dazu veranlasst, diesen Baustein in verschiedene Leitverbindungen zu

integrieren.[1][3]

Struktur-Aktivitäts-Beziehungsstudien (SAR) sind das Herzstück der Optimierung von

Leitverbindungen. Durch die systematische Modifikation einer Molekülstruktur und die

anschließende Messung der biologischen Aktivität können Forscher wichtige Pharmakophore

identifizieren und die Interaktionen mit dem biologischen Ziel auf molekularer Ebene verstehen.

[4] Die Derivatisierung des Morpholinrings ist ein leistungsstarkes Werkzeug in diesem

Prozess, das es ermöglicht, Parameter wie Lipophilie, Polarität, Größe und Konformation

präzise anzupassen, um die Wirksamkeit, Selektivität und das ADME-Profil (Absorption,

Verteilung, Metabolismus, Exkretion) zu verbessern.

Dieser Leitfaden ist in drei Hauptteile gegliedert:

Teil 1 & 2 beschreiben detaillierte Protokolle für die Funktionalisierung am Stickstoffatom (N-

Funktionalisierung) und an den Kohlenstoffatomen (C-Funktionalisierung) des

Morpholinrings.

Teil 3 präsentiert Fallstudien zur SAR-Analyse mit quantitativen Daten, um die Auswirkungen

spezifischer Derivatisierungen auf die biologische Aktivität zu demonstrieren.

Teil 1: Derivatisierung am Stickstoffatom (N-
Funktionalisierung)
Das sekundäre Amin (N-H) des Morpholinrings ist der reaktivste und am häufigsten modifizierte

Punkt. Die Funktionalisierung an dieser Position ermöglicht die Einführung einer Vielzahl von

Substituenten, die direkt mit der Umgebung des biologischen Ziels interagieren oder die

physikochemischen Eigenschaften des gesamten Moleküls erheblich verändern können.
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Abbildung 1: Schematischer Arbeitsablauf der N-Funktionalisierungsstrategien.

Protokoll 1.1: N-Alkylierung mittels Alkylhalogeniden
Die N-Alkylierung ist eine der fundamentalsten Methoden zur Einführung von Alkylgruppen. Die

Reaktion verläuft typischerweise über einen SN2-Mechanismus, bei dem das Stickstoffatom

des Morphins als Nukleophil das elektrophile Kohlenstoffatom des Alkylhalogenids angreift.

Kausalität der experimentellen Entscheidungen:

Base (K₂CO₃): Kaliumcarbonat wird als milde, heterogene Base verwendet, um das während

der Reaktion gebildete Halogenwasserstoffsäure-Salz zu neutralisieren und das Morpholin-

Nukleophil zu regenerieren. Es ist leicht zu entfernen (durch Filtration) und vermeidet die

Komplikationen stärkerer, löslicher Basen.

Lösungsmittel (Acetonitril): Acetonitril (CH₃CN) ist ein polares aprotisches Lösungsmittel, das

die Reaktanden gut löst und SN2-Reaktionen begünstigt, ohne mit den Reaktanden zu

konkurrieren. Seine relativ hohe Siedetemperatur ermöglicht die Durchführung der Reaktion

bei erhöhter Temperatur, um die Reaktionsgeschwindigkeit zu erhöhen.

Experimentelles Protokoll: Synthese von N-Benzylmorpholin

Materialien:
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Morpholin

Benzylbromid

Kaliumcarbonat (K₂CO₃), wasserfrei

Acetonitril (CH₃CN), wasserfrei

Rundkolben, Magnetrührer, Rückflusskühler, Heizmantel

Verfahren:

In einem trockenen 250-ml-Rundkolben eine Suspension aus wasserfreiem

Kaliumcarbonat (2,5 Äquivalente) in wasserfreiem Acetonitril (ca. 100 ml) vorlegen.

Morpholin (1,0 Äquivalent) unter Rühren zur Suspension geben.

Benzylbromid (1,1 Äquivalente) langsam bei Raumtemperatur zur gerührten Mischung

tropfen.

Die Reaktionsmischung zum Rückfluss erhitzen (ca. 82 °C) und den Reaktionsfortschritt

mittels Dünnschichtchromatographie (DC) überwachen.

Nach vollständigem Umsatz (typischerweise 4-6 Stunden) die Mischung auf

Raumtemperatur abkühlen lassen.

Das feste Kaliumcarbonat durch Filtration abtrennen und mit einer kleinen Menge

Acetonitril waschen.

Das Lösungsmittel aus dem Filtrat unter reduziertem Druck am Rotationsverdampfer

entfernen.

Der verbleibende Rückstand wird durch Säulenchromatographie (Kieselgel,

typischerweise ein Gradient aus Hexan/Ethylacetat) aufgereinigt, um reines N-

Benzylmorpholin zu erhalten.

Protokoll 1.2: Reduktive Aminierung
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Die reduktive Aminierung ist eine vielseitige Methode zur Bildung von C-N-Bindungen,

insbesondere wenn das Alkylierungsmittel ein Aldehyd oder Keton ist. Die Reaktion verläuft in

zwei Schritten: Zuerst bildet sich ein Iminium-Ion (oder Enamin), das dann in situ von einem

milden Reduktionsmittel reduziert wird.

Kausalität der experimentellen Entscheidungen:

Reduktionsmittel (NaBH(OAc)₃): Natriumtriacetoxyborhydrid ist ein mildes und selektives

Reduktionsmittel, das Iminium-Ionen viel schneller als die Ausgangscarbonylverbindungen

reduziert. Dies minimiert die Nebenreaktion der Reduktion des Aldehyds/Ketons zum

Alkohol. Es ist auch weniger feuchtigkeitsempfindlich als andere Hydridreagenzien wie

Natriumcyanoborhydrid.

Säure (Essigsäure): Eine katalytische Menge Essigsäure wird benötigt, um die Bildung des

Iminium-Ions zu beschleunigen, das entscheidende Zwischenprodukt der Reaktion.

Experimentelles Protokoll: Synthese von N-(Cyclohexylmethyl)morpholin

Materialien:

Morpholin

Cyclohexancarboxaldehyd

Natriumtriacetoxyborhydrid (NaBH(OAc)₃)

Dichlormethan (DCM), wasserfrei

Essigsäure (AcOH)

Verfahren:

In einem trockenen Rundkolben Morpholin (1,2 Äquivalente) und

Cyclohexancarboxaldehyd (1,0 Äquivalent) in wasserfreiem DCM lösen.

Eine katalytische Menge (ca. 5 Vol.-%) Essigsäure hinzufügen.
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Die Mischung bei Raumtemperatur 30-60 Minuten rühren, um die Bildung des Iminium-

Ions zu ermöglichen.

Natriumtriacetoxyborhydrid (1,5 Äquivalente) portionsweise unter Rühren zugeben.

Vorsicht: Gasentwicklung (Wasserstoff) kann auftreten.

Die Reaktion bei Raumtemperatur über Nacht rühren. Den Fortschritt mittels DC oder LC-

MS überwachen.

Die Reaktion vorsichtig durch Zugabe einer gesättigten wässrigen

Natriumbicarbonatlösung (NaHCO₃) beenden, bis die Gasentwicklung aufhört.

Die organische Phase abtrennen, die wässrige Phase zweimal mit DCM extrahieren.

Die vereinigten organischen Phasen über wasserfreiem Natriumsulfat (Na₂SO₄) trocknen,

filtrieren und das Lösungsmittel im Vakuum entfernen.

Das Rohprodukt durch Säulenchromatographie aufreinigen.

Protokoll 1.3: N-Arylierung (Buchwald-Hartwig-
Aminierung)
Die Buchwald-Hartwig-Kreuzkupplung ist eine leistungsstarke, Palladium-katalysierte Methode

zur Bildung von C-N-Bindungen zwischen Aminen und Arylhalogeniden (oder -triflaten).[6] Sie

ermöglicht die Synthese von N-Aryl-Morpholinen, die in vielen biologisch aktiven Molekülen

vorkommen.

Kausalität der experimentellen Entscheidungen:

Katalysator/Ligand (Pd(dba)₂ / XPhos): Das Palladium(0)-Präkatalysator initiiert den

katalytischen Zyklus. Der sperrige, elektronenreiche Buchwald-Ligand wie XPhos ist

entscheidend, da er die oxidative Addition des Arylhalogenids an das Palladiumzentrum und

die anschließende reduktive Eliminierung des N-Aryl-Produkts fördert, was die

Schlüsselschritte des Zyklus sind.[6]

Base (NaOtBu): Eine starke, nicht-nukleophile Base wie Natrium-tert-butoxid ist erforderlich,

um das Amin zu deprotonieren und das reaktive Amid zu erzeugen, das dann an das
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Palladiumzentrum bindet.

Experimentelles Protokoll: Synthese von 4-(p-Tolyl)morpholin

Materialien:

Morpholin

4-Chlortoluol

Bis(dibenzylidenaceton)palladium(0) (Pd(dba)₂)

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

Natrium-tert-butoxid (NaOtBu)

Toluol, wasserfrei und entgast

Verfahren:

Ein Schlenkrohr im Ofen trocknen und unter Argon- oder Stickstoffatmosphäre abkühlen

lassen.

Das Schlenkrohr mit Pd(dba)₂ (1,5 mol%), XPhos (3,0 mol%) und NaOtBu (2,0

Äquivalente) beschicken.

Wasserfreies, entgastes Toluol zugeben und die Mischung einige Minuten bei

Raumtemperatur rühren.

4-Chlortoluol (1,0 Äquivalent) und anschließend Morpholin (1,5 Äquivalente) zugeben.

Die Reaktionsmischung unter Schutzgasatmosphäre bei 100-110 °C (Rückfluss) für 6-12

Stunden erhitzen, bis die Umsetzung vollständig ist (DC- oder GC-Kontrolle).

Die Mischung auf Raumtemperatur abkühlen und mit Wasser verdünnen.

Mit Ethylacetat extrahieren, die vereinigten organischen Phasen mit Kochsalzlösung

waschen, über Na₂SO₄ trocknen und im Vakuum konzentrieren.
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Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel (Hexan/Ethylacetat)

gereinigt.[6]

Protokoll 1.4: N-Acylierung mittels Acylchloriden
Die N-Acylierung führt eine Amid-Funktionalität ein, die die elektronischen Eigenschaften des

Stickstoffs verändert, seine Basizität verringert und einen potenten

Wasserstoffbrückenakzeptor (den Carbonylsauerstoff) hinzufügt. Dies kann die

Bindungsaffinität und die pharmakokinetischen Eigenschaften dramatisch beeinflussen.

Kausalität der experimentellen Entscheidungen:

Base (Triethylamin, TEA): Eine organische Base wie TEA wird verwendet, um das während

der Reaktion entstehende HCl-Nebenprodukt abzufangen. Dies verhindert die Protonierung

des Morpholin-Ausgangsmaterials, was es un-reaktiv machen würde.

Temperatur (0 °C bis RT): Die Reaktion ist oft exotherm. Die anfängliche Zugabe des

Acylchlorids bei 0 °C hilft, die Reaktion zu kontrollieren und Nebenreaktionen zu minimieren.

Experimentelles Protokoll: Synthese von N-Acetylmorpholin

Materialien:

Morpholin

Acetylchlorid

Triethylamin (TEA)

Dichlormethan (DCM), wasserfrei

Verfahren:

In einem trockenen Rundkolben Morpholin (1,0 Äquivalent) und Triethylamin (1,2

Äquivalente) in wasserfreiem DCM bei 0 °C (Eisbad) lösen.

Eine Lösung von Acetylchlorid (1,1 Äquivalente) in DCM langsam unter Rühren zutropfen.
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Nach beendeter Zugabe das Eisbad entfernen und die Reaktionsmischung 1-2 Stunden

bei Raumtemperatur rühren lassen.

Die Reaktion mit Wasser verdünnen und die Phasen trennen.

Die organische Phase nacheinander mit 1 M HCl, gesättigter NaHCO₃-Lösung und

gesättigter Kochsalzlösung waschen.

Die organische Schicht über Na₂SO₄ trocknen, filtrieren und das Lösungsmittel am

Rotationsverdampfer entfernen, um das N-Acetylmorpholin-Produkt zu erhalten, das oft

ohne weitere Aufreinigung ausreichend rein ist.[1][7]

Protokoll 1.5: N-Sulfonylierung mittels Sulfonylchloriden
Ähnlich wie die Acylierung führt die Sulfonylierung eine stark elektronenziehende Gruppe am

Stickstoff ein und bildet ein Sulfonamid. Sulfonamide sind metabolisch sehr stabil und können

als Wasserstoffbrückendonoren (über das N-H bei sekundären Sulfonamiden) oder -

akzeptoren (über die Sulfonylsauerstoffe) fungieren.

Kausalität der experimentellen Entscheidungen:

Base (Pyridin): Pyridin dient sowohl als Base zum Abfangen von HCl als auch als

Lösungsmittel. Seine katalytische Wirkung kann die Reaktion beschleunigen.

Temperatur: Die Reaktion wird typischerweise bei Raumtemperatur durchgeführt, kann aber

bei weniger reaktiven Partnern leicht erwärmt werden.

Experimentelles Protokoll: Synthese von 4-(Phenylsulfonyl)morpholin

Materialien:

Morpholin

Benzolsulfonylchlorid

Pyridin, wasserfrei

Verfahren:
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In einem trockenen Rundkolben Morpholin (1,0 Äquivalent) in wasserfreiem Pyridin bei 0

°C lösen.

Benzolsulfonylchlorid (1,1 Äquivalente) langsam zur gerührten Lösung geben.

Die Mischung langsam auf Raumtemperatur erwärmen und über Nacht rühren.

Die Reaktionsmischung in Eiswasser gießen, was zur Ausfällung des Produkts führen

sollte.

Den festen Niederschlag durch Filtration sammeln und gründlich mit kaltem Wasser

waschen, um Pyridiniumhydrochlorid zu entfernen.

Den Feststoff an der Luft trocknen. Bei Bedarf kann das Produkt aus einem geeigneten

Lösungsmittel (z. B. Ethanol/Wasser) umkristallisiert werden, um eine höhere Reinheit zu

erzielen.

Teil 2: Derivatisierung an den Kohlenstoffatomen (C-
Funktionalisierung)
Die C-Funktionalisierung des Morpholinrings ist anspruchsvoller als die N-Funktionalisierung,

eröffnet aber entscheidende Wege zur Modifikation des Molekülgerüsts. Die Einführung von

Substituenten an den Positionen C2, C3, C5 oder C6 beeinflusst die Konformation des Rings

und ermöglicht die Ausrichtung von funktionellen Gruppen in spezifische Vektoren im Raum,

was für die Optimierung der Bindung an ein Zielprotein von entscheidender Bedeutung ist.
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Synthetischer Aufbau Direkte Funktionalisierung

Aziridin + Haloalkohol

C2-substituierte Morpholine

Aminosäure-Derivate

C3-substituierte Morpholine

N-Boc-Morpholin
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(s-BuLi)

Abfangen mit Elektrophil
(E+)

C2-funktionalisierte Morpholine
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Abbildung 2: Vergleich von C-Funktionalisierungsstrategien.

Protokoll 2.1: Synthese von 2-substituierten
Morpholinen über Aziridin-Ringöffnung
Eine elegante Methode zur Synthese von C-substituierten Morpholinen ist der Aufbau des

Rings aus einfacheren Vorläufern. Die Ringöffnung von aktivierten Aziridinen mit Haloalkoholen

gefolgt von einer intramolekularen Zyklisierung ist ein effektiver Weg, um Substituenten an der

C2-Position einzuführen.[1]

Kausalität der experimentellen Entscheidungen:

Aziridin-Aktivierung: N-Tosyl- oder N-Nosyl-aziridine werden verwendet, da die

Sulfonylgruppe den Ring für einen nukleophilen Angriff aktiviert und als gute Abgangsgruppe

im späteren Verlauf der Synthese dienen kann.
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Katalysator/Oxidationsmittel: In metallfreien Varianten können Oxidationsmittel wie

Ammoniumpersulfat verwendet werden, um die Ringöffnung über einen Radikalkation-

Zwischenschritt zu initiieren, was milde Reaktionsbedingungen ermöglicht.[1]

Experimentelles Protokoll: Allgemeine Synthese von N-Tosyl-2-Aryl-Morpholinen

Materialien:

Entsprechendes N-Tosyl-2-Aryl-Aziridin

2-Bromethanol

Kupfer(II)-triflat (Cu(OTf)₂) als Katalysator

Dichlormethan (DCM), wasserfrei

Verfahren:

In einem trockenen Schlenkrohr unter Argon N-Tosyl-2-Aryl-Aziridin (1,0 Äquivalent) und

Cu(OTf)₂ (10 mol%) in wasserfreiem DCM vorlegen.

Die Mischung auf -20 °C abkühlen.

2-Bromethanol (2,0 Äquivalente) langsam zur gekühlten Lösung geben.

Die Reaktion bei -20 °C für die angegebene Zeit (typischerweise 2-4 Stunden) rühren, bis

die Ringöffnung vollständig ist (DC-Kontrolle).

Eine Base wie Diisopropylethylamin (DIPEA, 3,0 Äquivalente) zugeben, um die

intramolekulare Zyklisierung zum Morpholinring zu fördern.

Die Mischung langsam auf Raumtemperatur erwärmen und über Nacht rühren.

Die Reaktion mit gesättigter Ammoniumchlorid-Lösung (NH₄Cl) beenden.

Die wässrige Phase mehrmals mit DCM extrahieren.
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Die vereinigten organischen Phasen über Na₂SO₄ trocknen, filtrieren und das

Lösungsmittel entfernen.

Das Rohprodukt durch Säulenchromatographie aufreinigen.

Protokoll 2.2: Direkte α-Funktionalisierung via
Lithiierung von N-Boc-Morpholin
Für die Derivatisierung eines bereits vorhandenen Morpholinrings ist die direkte C-H-

Aktivierung eine leistungsstarke Strategie. Die Lithiierung an der α-Position zum Stickstoff (C2

oder C6) ist durch die Verwendung einer N-Boc-Schutzgruppe möglich, die als "Directed

Metalation Group" (DMG) fungiert und die Deprotonierung an der benachbarten Position

steuert.[8][9]

Kausalität der experimentellen Entscheidungen:

N-Boc-Schutzgruppe: Die Boc-Gruppe (tert-Butyloxycarbonyl) ist essentiell. Ihr

Carbonylsauerstoff koordiniert das Lithium der Organolithiumbase, was die kinetische

Acidität der benachbarten C-H-Bindungen erhöht und eine regioselektive Deprotonierung

ermöglicht.[8]

Base (s-BuLi): Sec-Butyllithium ist eine ausreichend starke, aber sterisch gehinderte Base,

die die Deprotonierung an der α-Position effektiv durchführt, ohne signifikant am Carbonyl

der Boc-Gruppe anzugreifen.

Temperatur (-78 °C): Tiefe Temperaturen sind entscheidend, um die Stabilität des lithiierten

Zwischenprodukts zu gewährleisten und Nebenreaktionen zu unterdrücken.

Experimentelles Protokoll: α-Benzoylierung von N-Boc-Morpholin

Materialien:

N-Boc-Morpholin

sec-Butyllithium (s-BuLi) in Cyclohexan

Tetrahydrofuran (THF), wasserfrei
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Benzaldehyd

Trockeneis/Aceton-Bad, Argon- oder Stickstoffatmosphäre

Verfahren:

Ein ofengetrocknetes Schlenkrohr mit einem Magnetrührstab ausstatten und unter

Schutzgasatmosphäre abkühlen lassen.

N-Boc-Morpholin (1,0 Äquivalent) in frisch destilliertem, wasserfreiem THF lösen und auf

-78 °C (Trockeneis/Aceton-Bad) abkühlen.

s-BuLi (1,3 Äquivalente) langsam entlang der kalten Glaswand des Kolbens zutropfen. Die

Lösung färbt sich typischerweise gelb/orange.

Die Mischung 1 Stunde bei -78 °C rühren, um eine vollständige Lithiierung sicherzustellen.

[9]

Eine Lösung von Benzaldehyd (1,5 Äquivalente) in trockenem THF langsam zutropfen.

Die Farbe der Lösung sollte sich entfärben.

Die Reaktion 1-2 Stunden bei -78 °C rühren, dann langsam auf Raumtemperatur

erwärmen lassen.

Die Reaktion vorsichtig mit gesättigter wässriger NH₄Cl-Lösung beenden.

Die Mischung mit Diethylether oder Ethylacetat extrahieren.

Die vereinigten organischen Phasen mit Wasser und Kochsalzlösung waschen, über

Na₂SO₄ trocknen und das Lösungsmittel im Vakuum entfernen.

Das resultierende Alkohol-Zwischenprodukt durch Säulenchromatographie aufreinigen.

(Hinweis: Die Boc-Gruppe kann anschließend unter sauren Bedingungen entfernt

werden).

Teil 3: Fallstudien zur Struktur-Aktivitäts-Beziehung
(SAR)
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Die wahre Stärke der Morpholin-Derivatisierung zeigt sich in den SAR-Studien. Die folgenden

Tabellen fassen quantitative Daten aus Studien zusammen, die den Einfluss spezifischer

Substitutionen auf die biologische Aktivität untersuchen.

Fallstudie 1: SAR von Morpholin-Derivaten als
PI3K/mTOR-Kinase-Inhibitoren
Der PI3K/Akt/mTOR-Signalweg ist in vielen Krebsarten fehlreguliert, was ihn zu einem

wichtigen Ziel für die Krebstherapie macht. Morpholin-haltige Verbindungen haben sich als

potente Inhibitoren dieses Signalwegs erwiesen.[10]

Tabelle 1: In-vitro-Aktivität von 4-Morpholinopyrrolopyrimidin-Analoga[10]

Verbindung R-Gruppe
PI3Kα IC₅₀
(nM)

mTOR IC₅₀
(nM)

Zellproliferatio
n MDA361 IC₅₀
(nM)

9 H 2.8 >10000 2000

46

4-(4-

(Dimethylamino)

benzamido)phen

yl

1.6 1.7 11

48

4-(4-((4-

(Dimethylamino)

butanoyl)amino)b

enzamido)phenyl

1.3 1.6 8

SAR-Analyse:

Die unsubstituierte Verbindung 9 zeigt eine moderate, aber selektive PI3Kα-Hemmung, ist

aber in zellulären Assays weitgehend inaktiv.[10]

Die Einführung einer Phenylharnstoff-Einheit an der 2-Position des Kerns (Verbindung 46)

führt zu potenten dualen PI3Kα/mTOR-Inhibitoren mit ausgezeichneter zellulärer Aktivität.

Dies deutet darauf hin, dass diese Erweiterung in eine entscheidende Tasche des Enzyms

hineinragt.[10]
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Die weitere Verlängerung der Seitenkette (Verbindung 48) behält die duale Enzymhemmung

bei und verbessert die zelluläre antiproliferative Aktivität geringfügig, was auf eine

Optimierung der physikochemischen Eigenschaften oder der zellulären Aufnahme hindeutet.

[10]

Fallstudie 2: SAR von Morpholin-substituierten
Tetrahydrochinolinen als Antikrebsmittel
Diese Studie untersuchte Morpholin-Derivate als potenzielle mTOR-Inhibitoren gegen

verschiedene Krebszelllinien, darunter Lungenkrebs (A549) und Brustkrebs (MCF-7, MDA-MB-

231).[5]

Tabelle 2: Zytotoxische Aktivität (IC₅₀ in µM) von Morpholin-substituierten

Tetrahydrochinolinen[5]

Verbindung
Substituenten
am Benzamid-
Ring

A549 (Lunge)
IC₅₀ (µM)

MCF-7 (Brust)
IC₅₀ (µM)

MDA-MB-231
(Brust) IC₅₀
(µM)

10c 3,5-Difluor 3.73 ± 0.17 > 10 6.81 ± 0.14

10d
3-Fluor, 5-

Trifluormethyl
0.062 ± 0.01 0.58 ± 0.11 1.003 ± 0.008

10e

3,5-

Bis(trifluormethyl

)

0.033 ± 0.003 0.12 ± 0.009 0.63 ± 0.02

10h

3,5-

Bis(trifluormethyl

)

0.13 ± 0.01 0.087 ± 0.007 0.74 ± 0.05

SAR-Analyse:

Elektronenziehende Gruppen sind entscheidend: Die Einführung von stark

elektronenziehenden Trifluormethyl (CF₃)-Gruppen am Benzamid-Ring erhöht die

zytotoxische Aktivität signifikant im Vergleich zu Fluor-Substituenten (vergleiche 10e/10h mit

10c).[5]
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Potenz der Bis-CF₃-Substitution: Verbindungen mit zwei CF₃-Gruppen (10e und 10h) zeigten

die höchste Potenz über alle Zelllinien hinweg. Dies ist wahrscheinlich auf verbesserte

Wechselwirkungen im aktiven Zentrum von mTOR zurückzuführen, möglicherweise durch

Halogenbrücken und hydrophobe Wechselwirkungen.[5]

Breitspektrum-Aktivität: Verbindung 10d mit einer gemischten Fluor- und Trifluormethyl-

Substitution zeigte eine bemerkenswerte Breitspektrum-Aktivität.[5]

Rolle des Morpholinrings: In der gesamten Serie ist der Morpholinring entscheidend für die

Verbesserung der Löslichkeit und der pharmakokinetischen Eigenschaften, was die potente

zelluläre Aktivität ermöglicht.[5]

Schlussfolgerung
Die Derivatisierung des Morpholinrings ist eine grundlegende und vielseitige Strategie in der

modernen Arzneimittelentwicklung. Wie in diesem Leitfaden dargelegt, bietet die gezielte

Funktionalisierung sowohl am Stickstoff- als auch an den Kohlenstoffatomen des Rings ein

breites Spektrum an Möglichkeiten, um die Eigenschaften einer Leitverbindung fein

abzustimmen. Die vorgestellten Protokolle bieten eine validierte Grundlage für die Synthese

diverser Derivatbibliotheken, während die SAR-Fallstudien die tiefgreifenden Auswirkungen

dieser Modifikationen auf die biologische Aktivität verdeutlichen. Ein rationaler Ansatz, der

synthetische Chemie mit quantitativem biologischem Screening kombiniert, ist der Schlüssel

zur erfolgreichen Optimierung von Morpholin-haltigen Wirkstoffkandidaten.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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